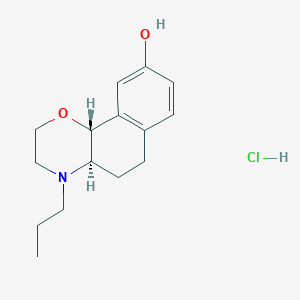

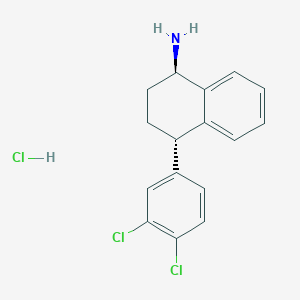

![molecular formula C15H14N4O3 B023524 4-(2-(2-アミノ-4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-5-イル)エチル)安息香酸 CAS No. 137281-39-1](/img/structure/B23524.png)

4-(2-(2-アミノ-4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-5-イル)エチル)安息香酸

説明

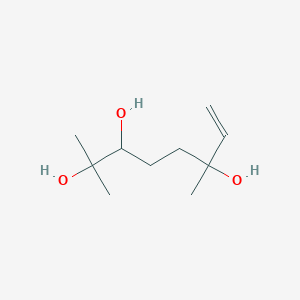

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, also known as 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学療法における抗腫瘍剤

ペメトレキセド酸は主に化学療法における抗腫瘍剤として使用されます。 ペメトレキセド酸は、細胞複製に不可欠なプリンおよびピリミジン合成に関与するいくつかの酵素を阻害する、多標的抗葉酸薬です . これにより、非小細胞肺がん(NSCLC)や悪性胸膜中皮腫など、さまざまな癌の治療に効果を発揮します。 ペメトレキセド酸は、2004年からFDAによってこれらの適応症で承認されています .

ミトコンドリアエネルギー代謝阻害

研究によると、ペメトレキセド酸は、ミトコンドリアエネルギー代謝を阻害することで抗腫瘍効果を向上させる超分子ナノ粒子を作成するために使用できます . これらのナノ粒子は腫瘍細胞を選択的に標的とし、そのエネルギー産生を阻害してアポトーシスを誘導し、腫瘍の増殖を抑制することができます .

ドラッグデリバリーシステム

ペメトレキセド酸は、その有効性を高めるためにドラッグデリバリーシステムに組み込まれています。 たとえば、電気刺激に応答して薬物を放出できる電気活性ハイドロゲルにロードされています . この標的化デリバリー法は、副作用を減らし、治療効果を向上させる可能性があります。

併用療法

ペメトレキセド酸は、他の化学療法剤と組み合わせて使用すると、相加的または相乗的な細胞毒性を示すことがわかりました . これは、ペメトレキセド酸が、癌治療の全体的な有効性を高めるための併用療法レジメンの一部になる可能性があることを示唆しています。

葉酸サイクルの標的化

ペメトレキセド酸は、細胞におけるDNAおよびRNA合成に不可欠な葉酸サイクルを標的としています . このサイクルにおける重要な酵素を阻害することで、ペメトレキセド酸は癌細胞におけるDNAの複製と修復を防ぎ、細胞死をもたらします。

作用機序の研究

ペメトレキセド酸の薬理作用と作用機序は、現在も研究中です。 メチルチオアデノシンホスホリラーゼなどの細胞酵素との相互作用の仕方を理解することは、新しい薬物や治療戦略を開発するための洞察を提供します .

作用機序

Target of Action

Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis . These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .

Mode of Action

Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication . This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair .

Biochemical Pathways

The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects .

Pharmacokinetics

The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity .

生化学分析

Biochemical Properties

The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .

Cellular Effects

4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have antiviral activity against Newcastle disease virus, an avian paramyxovirus .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits DHFR, thereby disrupting the synthesis of nucleic acids .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes and cofactors

特性

IUPAC Name |

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZPFZIKHIJCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430861 | |

| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137281-39-1 | |

| Record name | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemetrexed acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrolo [2,3D] Pyrimidine Benzoic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBZ211669I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

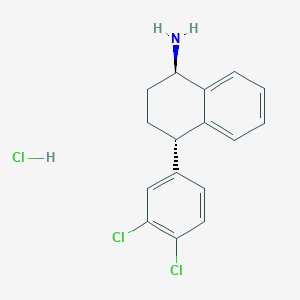

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)